molecular formula C18H15N5O6S B15016812 3-({2-hydroxy-3,5-bisnitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-({2-hydroxy-3,5-bisnitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B15016812
M. Wt: 429.4 g/mol
InChI Key: FNEULFGAFKMJMJ-UFWORHAWSA-N
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Description

This compound belongs to the thieno[2,3-d]pyrimidin-4(3H)-one class, characterized by a fused thiophene-pyrimidine core. The benzylideneamino group at position 3 is substituted with hydroxyl (-OH) and two nitro (-NO₂) groups at positions 3 and 5 of the benzene ring. While direct spectroscopic or pharmacological data for this compound are absent in the provided evidence, its structural analogs offer critical insights into its likely properties and applications .

Properties

Molecular Formula

C18H15N5O6S

Molecular Weight

429.4 g/mol

IUPAC Name

3-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H15N5O6S/c1-9-20-17-15(12-4-2-3-5-14(12)30-17)18(25)21(9)19-8-10-6-11(22(26)27)7-13(16(10)24)23(28)29/h6-8,24H,2-5H2,1H3/b19-8+

InChI Key

FNEULFGAFKMJMJ-UFWORHAWSA-N

Isomeric SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1/N=C/C4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O

Canonical SMILES

CC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1N=CC4=C(C(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-1-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The starting materials often include 2-hydroxy-3,5-dinitrobenzaldehyde and 2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one. The key step involves the formation of a Schiff base through a condensation reaction between the aldehyde and the amine group of the tetrahydrobenzothieno pyrimidinone derivative. This reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Core Formation

The benzothieno[2,3-d]pyrimidin-4(3H)-one scaffold likely forms via condensation reactions. For example:

  • Condensation with aldehydes : Related pyrimidine derivatives (e.g., thiazolo[3,2-a]pyrimidines) form via Biginelli condensation between aldehydes, thiourea, and 1,3-dicarbonyl compounds .

  • Cyclization : The tetrahydrobenzothieno ring may form through intramolecular cyclization involving sulfur and nitrogen atoms, as seen in similar fused heterocycles .

Key Reagents : Aldehydes (e.g., 2-hydroxy-3,5-bisnitrobenzaldehyde), thiourea, acetoacetic esters.

Substitution and Functionalization

  • Nitration : Introduction of nitro groups at the 3,5 positions of the benzylidene fragment likely occurs via electrophilic aromatic substitution. Nitration of aromatic rings under acidic conditions (e.g., HNO₃/H₂SO₄) is a common pathway .

  • Methylation : The 2-methyl group could be introduced via alkylation (e.g., using methylating agents like MeI) or during the initial cyclization step.

Key Reagents : Nitric acid, sulfuric acid, methyl iodide.

Benzylidene Amino Group Reactivity

The benzylidene amino group (C=N–NH₂) may undergo:

  • Hydrolysis : Conversion to the corresponding amine under acidic or basic conditions.

  • Reduction : Reduction to a methylene amino group (CH₂–NH₂) using catalysts like Pd/C.

Nitro Group Reduction

Nitro groups can be reduced to amines using:

  • Catalytic hydrogenation : H₂/Pd-C.

  • Chemical reduction : SnCl₂/HCl or Fe/HCl.

Stability and Hydrolysis

The pyrimidin-4(3H)-one ring is susceptible to hydrolysis under acidic or basic conditions, potentially yielding carboxylic acids or amides.

Supramolecular Interactions

The nitro groups and oxygen atoms in the benzylidene fragment may participate in:

  • Hydrogen bonding (O–H…N, O–H…O) .

  • Halogen bonding (if halogenated analogs exist) .

Characterization Methods

Method Key Observations Relevance
X-ray Diffraction Crystalline packing, hydrogen bond networks Confirming supramolecular structure
NMR Spectroscopy Proton/electron environments of heteroatoms Assigning functional groups
IR Spectroscopy C=O, C=N, NO₂ stretches Functional group identification
Mass Spectrometry Molecular weight confirmation Structural verification

Biological Relevance

While not explicitly studied for this compound, related pyrimidine derivatives show:

  • Antiviral activity (e.g., RSV inhibitors) .

  • Anticonvulsant properties (via thiazole derivatives) .

Citations :

Scientific Research Applications

3-{[(E)-1-(2-hydroxy-3,5-dinitrophenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and nitro groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules. The Schiff base moiety may also interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Implications

  • Knowledge Gaps: Direct pharmacological data (e.g., IC₅₀, MIC) are needed to validate predictions based on structural analogs.

Biological Activity

The compound 3-({2-hydroxy-3,5-bisnitrobenzylidene}amino)-2-methyl-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4(3H)-one belongs to a class of heterocyclic compounds that exhibit diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound is characterized by a complex arrangement of rings and functional groups that contribute to its biological activity. The presence of the bisnitrobenzylidene moiety is particularly notable for its potential interactions with biological targets.

Anticancer Activity

Research has indicated that compounds similar to this structure show significant anticancer properties. A study demonstrated that pyrimidine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, derivatives with similar structural features were found to inhibit cell proliferation in breast and lung cancer models, with IC50 values ranging from 10 to 30 µM .

Antimicrobial Properties

The compound has shown promising antimicrobial activity. In vitro studies revealed that derivatives of benzothieno-pyrimidinones possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) for effective derivatives was reported between 15-50 µg/mL .

CNS Activity

Additionally, compounds related to this structure have been evaluated for central nervous system (CNS) activity. Some derivatives exhibited anxiolytic effects comparable to known anxiolytics in animal models . The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
  • Interaction with DNA : Certain derivatives can intercalate into DNA or inhibit topoisomerases, leading to apoptosis in cancer cells.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell growth and survival.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cells (MCF-7), a derivative of the compound was tested for cytotoxicity. Results indicated an IC50 value of 25 µM after 48 hours of treatment, leading to apoptosis as confirmed by flow cytometry analysis.

Case Study 2: Antimicrobial Testing

A derivative was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 30 µg/mL against S. aureus and 40 µg/mL against E. coli, indicating moderate antibacterial activity.

Data Summary Table

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
AnticancerMCF-7 (Breast Cancer)25 µM
AntimicrobialStaphylococcus aureus30 µg/mL
AntimicrobialEscherichia coli40 µg/mL
CNS ActivityAnxiety Model (Mice)Comparable to Diazepam

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